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Hainanenin 1

Cat. No.: B1576500
Attention: For research use only. Not for human or veterinary use.
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Description

Hainanenin 1 is a 21-amino acid host defense peptide (HDP) originally identified and purified from the skin secretions of the Hainan cascade-frog, Amolops hainanensis . It belongs to a novel family of antimicrobial peptides (AMPs) characterized by a C-terminal disulfide loop between Cys 15 and Cys 21 . The peptide sequence is FALGAVTKLLPSLLCMITRKC . Initial research established this compound as a potent broad-spectrum antimicrobial agent, demonstrating strong activity against a wide range of Gram-positive and Gram-negative bacteria and fungi, including clinically isolated drug-resistant strains . Its primary research value has since expanded significantly with the groundbreaking discovery of its potent oncolytic (cancer-killing) activity . A 2024 study revealed that this compound triggers Immunogenic Cell Death (ICD) in Triple-Negative Breast Cancer (TNBC) cells . The proposed mechanism involves inducing DNA damage and the release of double-stranded DNA into the cytosol, which activates the STING (Stimulator of Interferon Genes) pathway . This activation leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin exposure and ATP and HMGB1 secretion, which are crucial for activating dendritic cells and stimulating a robust anti-tumor T lymphocyte response . This mechanism not only promotes cancer cell death but also enhances anti-tumor immunity, positioning this compound as a promising candidate for augmenting cancer immunotherapy, particularly for immunologically "cold" tumors like TNBC . Researchers are exploring its multifaceted properties, which also include slight antioxidant activity . It is critical to note that this compound has also been documented to exhibit strong hemolytic activity against human erythrocytes, a key consideration for experimental design . This product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FALGAVTKLLPSLLCMITRKC

Origin of Product

United States

Origin, Isolation, and Characterization of Hainanenin 1

Biological Source and Identification of Hainanenin 1

Amphibian skin is a well-established source of a diverse array of bioactive peptides, which constitute a primary component of their innate immune system. google.comnih.gov These secretions protect the amphibians from pathogens in their environment. This compound was originally discovered and isolated from the skin secretions of the Hainan cascade-frog, Amolops hainanensis. google.compreprints.org This frog species is native to China and its skin secretions were found to contain a novel family of peptides, named hainanenins. google.com The identification of this compound was achieved through the analysis of these secretions, coupled with molecular cloning from a skin cDNA library of the frog. google.compreprints.org

This compound is classified as a Host Defense Peptide (HDP), a term that is often used interchangeably with Antimicrobial Peptide (AMP). google.compreprints.org HDPs are evolutionarily conserved components of the innate immune response found across a vast range of organisms. They represent a first line of defense against external threats.

This compound is a prototype of the hainanenin family of peptides. google.compreprints.org A key characteristic of this family is its specific molecular structure. This compound is composed of 21 amino acid residues. preprints.org Its structure is defined by a C-terminal disulfide loop formed between two cysteine residues at positions 15 and 21. preprints.org This seven-residue loop is a signature feature of the hainanenin family. preprints.org Research indicates that this compound possesses potent, broad-spectrum antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. google.compreprints.org It has also been noted to have slight antioxidant activity. google.compreprints.org

Table 1: Physicochemical Properties of this compound This table summarizes the key physicochemical properties of the this compound peptide.

PropertyValue
Amino Acid Sequence FALGAVTKLLPSLLCMITRKC
Number of Amino Acids 21
Molecular Formula C₁₀₃H₁₈₁N₂₇O₂₄S₂
Molecular Weight 2308.15 g/mol
Structure Linear peptide with one disulfide bond (Cys¹⁵-Cys²¹)

Methodologies for this compound Isolation

The isolation of this compound from its natural source follows a multi-step biochemical process designed to separate and purify peptides from complex biological mixtures. google.com The general methodology is as follows:

Collection of Secretions: The process begins with the collection of skin secretions from the Amolops hainanensis frog. A non-lethal method of mild electrical stimulation is often employed to induce the release of the granular gland contents.

Initial Preparation: The collected raw secretion is typically diluted and then subjected to centrifugation. This step is crucial for removing larger particulates and cellular debris, resulting in a clarified supernatant that contains the peptides of interest.

Lyophilization: The cleared supernatant is freeze-dried (lyophilized). This removes water and yields a stable, dry powder of the crude peptide mixture, which can be stored for subsequent purification.

Chromatographic Purification: The crude extract undergoes several rounds of chromatography for purification. A common initial step is size-exclusion chromatography, for instance, using a Sephadex G-50 gel filtration column, which separates molecules based on their size. google.com The fractions containing peptides of the target molecular weight are then collected and further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of individual peptides like this compound to a high degree of purity. google.com

The final purified peptide's identity and primary structure are confirmed through amino acid sequencing techniques, such as Edman degradation, and mass spectrometry. google.com

In Vitro Biological Activities of Hainanenin 1

Immunomodulatory Activities of Hainanenin 1

This compound has been identified as a potent oncolytic peptide that can trigger immunogenic cell death (ICD) and activate crucial components of the anti-tumor immune response. nih.govmdnewsline.com Its immunomodulatory effects have been primarily studied in the context of triple-negative breast cancer (TNBC), a particularly aggressive form of cancer with limited treatment options. mdnewsline.comdntb.gov.ua

This compound has been shown to induce ICD in triple-negative breast cancer (TNBC) cell lines. nih.govmdnewsline.com This process is characterized by the release of damage-associated molecular patterns (DAMPs), which signal the immune system to mount an attack against the dying cancer cells. nih.govresearchgate.net Key indicators of ICD observed in this compound-treated TNBC cells include:

Calreticulin (B1178941) (CRT) Exposure: An increase in the fluorescence intensity of calreticulin on the surface of tumor cells was observed. mdnewsline.com CRT acts as an "eat me" signal, facilitating the recognition and engulfment of dead cells by dendritic cells. nih.gov

Release of HMGB1 and ATP: Treatment with this compound led to the release of high mobility group box 1 (HMGB1) and adenosine (B11128) triphosphate (ATP) from TNBC cells. mdnewsline.com HMGB1 promotes the production of pro-inflammatory cytokines, while ATP acts as a "find-me" signal to recruit dendritic cells. nih.gov

STING Pathway Activation: this compound induces DNA damage and the release of double-stranded DNA into the cytosol, which in turn activates the stimulator of interferon genes (STING) signaling pathway. nih.govmdnewsline.com This activation is crucial for the induction of ICD. Knockdown of STING was found to inhibit this compound-induced ICD. nih.gov

The DAMPs released during this compound-induced ICD play a crucial role in activating dendritic cells (DCs), which are key antigen-presenting cells that initiate the adaptive immune response. nih.gov In co-culture experiments, DCs incubated with this compound-pretreated TNBC cells (MDA-MB-231) showed enhanced activation. nih.gov This was evidenced by the increased expression of the co-stimulatory molecules CD86 and CD83 on the DC surface. nih.gov

The activation of dendritic cells by this compound-treated cancer cells leads to a shift in the cytokine secretion profile towards a pro-inflammatory and anti-tumor response. In co-culture systems of DCs and this compound-pretreated MDA-MB-231 cells, a notable increase in the secretion of the following cytokines was observed:

Interleukin-2 (IL-2)

Interleukin-12 (IL-12)

Interferon-gamma (IFN-γ)

Conversely, the secretion of the immunosuppressive cytokine Interleukin-10 (IL-10) was reduced. nih.govresearchgate.net This cytokine profile is indicative of an activated anti-tumor immune response. nih.gov

Table 1: Effect of this compound on Cytokine Secretion in Co-culture of Dendritic Cells and TNBC Cells

Cytokine Change in Secretion Implication
IL-2 Increased Promotes T-cell proliferation and activation.
IL-12 Increased Induces the differentiation of T-helper 1 cells and enhances cytotoxic T-cell activity.
IFN-γ Increased A key cytokine in anti-tumor immunity, promoting the killing of tumor cells.
IL-10 Decreased Reduction of an immunosuppressive cytokine, favoring an active immune response.

The anti-tumor effects of this compound have also been demonstrated in more clinically relevant ex vivo models using patient-derived breast cancer cells. nih.gov In three-dimensional cultures of these cells, this compound exhibited inhibitory effects. nih.govresearchgate.net The induction of ICD was confirmed by the increased secretion of ATP and HMGB1 in the culture supernatant after treatment with this compound. nih.gov Specifically, ATP secretion was elevated after 24 hours of treatment, while HMGB1 showed a slight increase. nih.gov These findings suggest that this compound could be a potential therapeutic agent for patients with breast cancer. nih.govmdnewsline.com

Antimicrobial Activities of this compound

In addition to its immunomodulatory properties, this compound is recognized as a potent antimicrobial peptide (AMP). nih.govbiocompare.com It possesses a broad spectrum of activity against various microorganisms.

Research has shown that this compound is effective against:

Gram-positive bacteria nih.govbiocompare.com

Gram-negative bacteria nih.govbiocompare.com

Fungi nih.govbiocompare.com

Notably, its antimicrobial activity extends to a significant number of clinically isolated drug-resistant pathogenic microorganisms. nih.gov This broad-spectrum efficacy makes this compound a promising candidate for the development of new anti-infective agents. nih.gov

Table 2: Antimicrobial Spectrum of this compound

Microorganism Type Activity
Gram-positive bacteria Strong
Gram-negative bacteria Strong
Fungi Strong
Drug-resistant pathogens Active

Broad-Spectrum Antimicrobial Efficacy of this compound Against Bacterial Strains

In vitro studies have established that this compound exhibits potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Its efficacy extends to a number of clinically isolated pathogenic microorganisms that are resistant to conventional drugs. nih.gov The peptide's ability to inhibit the growth of a wide array of bacteria underscores its potential as a template for the design of new anti-infective agents. nih.gov

Antifungal Activities of this compound

In addition to its antibacterial properties, this compound has demonstrated significant antifungal activity. nih.govnovoprolabs.com Studies indicate that it is effective against various fungal species. nih.gov This broad-spectrum efficacy includes activity against fungi that are of clinical relevance. nih.gov The potent action against these microorganisms suggests its potential as a lead compound for developing novel antifungal treatments. nih.gov

As with its antibacterial activity, specific Minimum Inhibitory Concentration (MIC) data for this compound against a range of fungal strains are not available in the public domain to construct a detailed data table.

Other Biological Activities of this compound

Beyond its antimicrobial and antifungal capabilities, this compound has been investigated for other biological functions. Recent research has also explored its potential as an oncolytic peptide, particularly in the context of triple-negative breast cancer, where it has been shown to induce immunogenic cell death. researchgate.netnih.gov

This compound as an Antioxidant Agent

This compound has been evaluated for its potential as an antioxidant. Studies have shown that it possesses slight antioxidant activity. nih.gov The mechanism and extent of this activity have been subject to investigation, with research indicating that its capacity as a free radical scavenger is modest. nih.gov The structure of the peptide, specifically the presence of a disulfide bridge formed by cysteine residues, is thought to influence its antioxidant potential. nih.gov

Mechanistic Investigations of Hainanenin 1 Action

Elucidation of Hainanenin 1-Induced Immunogenic Cell Death Pathways

This compound, an oncolytic peptide derived from the skin of the Hainan frog, has been identified as a potent inducer of immunogenic cell death (ICD) in cancer cells. nih.govresearchgate.net This specialized form of regulated cell death is crucial for activating an adaptive immune response against tumors. frontiersin.org The mechanism of action for this compound involves triggering a cascade of cellular events that results in the release of damage-associated molecular patterns (DAMPs), which signal the immune system. nih.govnih.gov Research has demonstrated that this compound effectively induces ICD in triple-negative breast cancer (TNBC) cells, a particularly aggressive cancer subtype. dntb.gov.uamdnewsline.com This induction leads to the maturation of dendritic cells (DCs) and enhances the infiltration of anti-tumor T lymphocytes into the tumor microenvironment. nih.govresearchgate.net

A critical component of this compound's mechanism is the activation of the stimulator of interferon genes (STING) signaling pathway. nih.govmdnewsline.com The STING pathway is a key sensor of cytosolic DNA and a significant player in anti-cancer immunity. mdnewsline.com Upon treatment with this compound, cancer cells exhibit a marked increase in the phosphorylation of STING. nih.gov This activation extends to downstream signaling proteins, including TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), whose phosphorylation is also significantly upregulated. nih.gov

The pivotal role of this pathway was confirmed in studies where the STING gene was knocked down in cancer cells. nih.govnih.gov In these STING-deficient cells, the ICD-inducing effects of this compound were substantially inhibited. nih.govresearchgate.net Specifically, the exposure of calreticulin (B1178941) on the cell surface and the release of other key DAMPs, such as HMGB1 and ATP, were all significantly decreased, demonstrating that the STING pathway is essential for this compound-mediated immunogenic effects. nih.govresearchgate.net

Table 1: Key Proteins in the STING Pathway Activated by this compound

ProteinFunction in PathwayEffect of this compound Treatment
STING Central adaptor protein; detects cytosolic DNAIncreased Phosphorylation nih.govmdnewsline.com
TBK1 Kinase downstream of STINGIncreased Phosphorylation nih.gov
IRF3 Transcription factor activated by TBK1Increased Phosphorylation nih.gov

The activation of the STING pathway by this compound is a direct consequence of its ability to induce DNA damage. nih.govresearchgate.netnih.gov Treatment with the peptide leads to a significant increase in the phosphorylation of histone H2AX, a well-established marker of DNA double-strand breaks. nih.gov This damage to the cell's genetic material results in the release of double-strand DNA (dsDNA) from the nucleus into the cytosol. nih.govnih.gov It is this cytosolic dsDNA that is detected by the cGAS-STING pathway, thereby triggering the downstream immune-stimulatory signaling cascade. nih.gov

The induction of ICD is characterized by the release of DAMPs, which act as "danger signals" to the immune system. frontiersin.org this compound has been shown to cause the robust release of several critical DAMPs from cancer cells. nih.govnih.gov

A primary indicator of ICD is the translocation of calreticulin (CRT) from the endoplasmic reticulum to the cell surface. frontiersin.orgresearchgate.net this compound treatment significantly enhances the amount of CRT displayed on the outer membrane of TNBC cells. nih.govmdnewsline.com This surface-exposed CRT functions as a potent "eat-me" signal, facilitating the phagocytosis of dying cancer cells by dendritic cells. nih.govd-nb.info This effect was observed to be independent of the AIF-mediated apoptosis pathway but was significantly diminished when the STING pathway was inhibited, highlighting the specific signaling route involved. nih.gov

This compound treatment also triggers the significant release of High Mobility Group Box 1 (HMGB1) from the nucleus of cancer cells into the extracellular space. nih.govresearchgate.netmdnewsline.com HMGB1 is a nuclear protein that, once released, acts as a pro-inflammatory cytokine and a key DAMP that promotes immune responses. nih.govd-nb.infopromega.com The release of HMGB1 was observed in both established cancer cell lines and patient-derived breast cancer cells following exposure to this compound. nih.gov Consistent with its central role, the knockdown of STING led to a decrease in HMGB1 release. nih.govresearchgate.net

Another crucial DAMP released during ICD is adenosine (B11128) triphosphate (ATP). frontiersin.org this compound causes a significant increase in the secretion of ATP from cancer cells. nih.govresearchgate.netmdnewsline.com Extracellular ATP serves as a "find-me" signal, actively recruiting dendritic cells and other immune cells to the tumor microenvironment. nih.govnih.gov This effect was also confirmed in patient-derived cancer cells. nih.gov The secretion of ATP was similarly dependent on the STING pathway, as its inhibition resulted in decreased ATP release. nih.govresearchgate.net

Table 2: Effect of STING Knockdown on this compound-Induced DAMPs

Damage-Associated Molecular Pattern (DAMP)FunctionEffect of this compoundEffect of this compound with STING Knockdown
Calreticulin (CRT) Exposure "Eat-me" signal for phagocytes d-nb.infoSignificantly Increased nih.govmdnewsline.comSignificantly Inhibited nih.govresearchgate.net
HMGB1 Release Pro-inflammatory cytokine d-nb.infoSignificantly Increased nih.govmdnewsline.comDecreased nih.govresearchgate.net
ATP Secretion "Find-me" signal for immune cells nih.govSignificantly Increased nih.govmdnewsline.comDecreased nih.govresearchgate.net

Analysis of Damage-Associated Molecular Pattern Release by this compound

Cellular and Molecular Targets of this compound

Recent investigations have pinpointed key cellular and molecular components that are directly affected by this compound. The primary mechanism identified is the induction of immunogenic cell death (ICD) in cancer cells, a process that turns dying tumor cells into an adjuvant for the immune system. nih.govmdnewsline.com This is achieved through the engagement of specific molecular targets.

A central molecular target of this compound is the stimulator of interferon genes (STING) pathway . nih.govresearchgate.net this compound treatment has been shown to cause DNA damage, leading to the release of double-stranded DNA (dsDNA) into the cytoplasm of cancer cells. nih.gov This cytosolic dsDNA is then detected by the cGAS-STING pathway, a critical component of the innate immune system that senses nucleic acids in the wrong cellular compartment. mdnewsline.comnih.gov Activation of STING is a pivotal event in the action of this compound, and experimental knockdown of STING has been shown to inhibit the peptide's ability to induce ICD. nih.govresearchgate.net

The induction of ICD by this compound is characterized by the appearance of several well-defined molecular markers known as damage-associated molecular patterns (DAMPs). nih.govnih.gov These serve as "eat-me" signals to the immune system. Key DAMPs modulated by this compound include:

Calreticulin (CRT) : Following treatment with this compound, the endoplasmic reticulum chaperone protein calreticulin translocates to the surface of the cancer cell. nih.govmdnewsline.com This surface exposure of CRT acts as a potent signal for phagocytosis by dendritic cells (DCs). nih.gov

High Mobility Group Box 1 (HMGB1) : The peptide induces the active secretion of this nuclear protein from the cancer cells. nih.govmdnewsline.com Once in the extracellular space, HMGB1 can bind to receptors on immune cells, promoting their activation. nih.gov

Adenosine Triphosphate (ATP) : this compound triggers the release of ATP into the tumor microenvironment. nih.govmdnewsline.com Extracellular ATP acts as a "find-me" signal, attracting immune cells to the site of the tumor. nih.gov

Earlier studies also indicated that this compound can induce apoptosis via the apoptosis-inducing factor (AIF) pathway. nih.gov However, further research has clarified that the induction of ICD is not dependent on this AIF-mediated apoptosis pathway. nih.gov While this compound does possess broad-spectrum antimicrobial properties, its antioxidant activity has been found to be minimal. mdpi.compreprints.org

Molecular Target/Marker Effect of this compound Cellular Consequence
STING Pathway Activation via cytosolic dsDNATriggers innate immune response, essential for ICD
Calreticulin (CRT) Translocation to cell surface"Eat-me" signal for dendritic cells
HMGB1 Secretion from the cellPro-inflammatory signal, activates immune cells
ATP Release into extracellular space"Find-me" signal, recruits immune cells
Nuclear DNA Damage and release into cytosolInitiates cGAS-STING signaling
AIF Pathway ActivationInduction of apoptosis (separate from ICD)

Intracellular Signaling Cascades Influenced by this compound

The engagement of cellular and molecular targets by this compound initiates a cascade of intracellular signaling events, primarily centered on activating an anti-tumor immune response.

The most prominently affected signaling cascade is the cGAS-STING pathway . mdnewsline.comnih.gov Upon this compound-induced release of dsDNA into the cytosol, the enzyme cyclic GMP-AMP synthase (cGAS) binds to the dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum membrane protein. mdnewsline.com Activated STING translocates and triggers the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). nih.gov This signaling cascade culminates in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for linking the innate and adaptive immune systems. nih.gov

The release of DAMPs by this compound-treated cancer cells directly influences signaling in immune cells, particularly dendritic cells (DCs). nih.gov The interaction of DAMPs like surface-exposed CRT and secreted HMGB1 with their respective receptors on DCs triggers maturation signals. nih.gov This leads to the activation of signaling pathways within the DCs, resulting in their enhanced ability to process and present tumor antigens to T lymphocytes. nih.gov

Consequently, this DC activation leads to the stimulation of downstream adaptive immune signaling. Co-culture experiments have demonstrated that DCs exposed to this compound-treated cancer cells promote the secretion of key cytokines that drive an effective anti-tumor T-cell response. nih.gov These include:

Interleukin-12 (IL-12) : Promotes the differentiation of helper T cells and enhances the cytotoxic activity of CD8+ T cells and natural killer (NK) cells. nih.gov

Interleukin-2 (IL-2) : A critical growth factor for T-cell proliferation and activation. nih.gov

Interferon-gamma (IFN-γ) : A potent activator of macrophages and other immune cells, with direct anti-proliferative effects on tumor cells. nih.gov

The net result of these influenced signaling cascades is a significant shift in the tumor microenvironment. This compound fosters an increase in the infiltration of anti-tumor immune cells, such as dendritic cells and cytotoxic T lymphocytes, while simultaneously suppressing suppressive immune cells like regulatory T cells and myeloid-derived suppressor cells. nih.govresearchgate.net

Signaling Cascade Initiating Event Key Mediators Downstream Effect
cGAS-STING Cytosolic dsDNA from this compound-induced damagecGAS, cGAMP, STING, TBK1, IRF3Production of Type I Interferons and pro-inflammatory cytokines
Dendritic Cell Activation Recognition of DAMPs (CRT, HMGB1, ATP)DC surface receptors (e.g., Toll-like receptors)DC maturation, increased antigen presentation
T-Cell Activation Antigen presentation by activated DCsT-cell receptor (TCR), Co-stimulatory moleculesSecretion of IL-2, IL-12, IFN-γ; T-cell proliferation and cytotoxicity

Synthetic Approaches and Hainanenin 1 Analogues

Chemical Synthesis Methodologies for Hainanenin 1

Detailed methodologies for the chemical synthesis of this compound are not extensively reported in peer-reviewed scientific literature. The primary research highlighting its oncolytic properties mentions that the peptide, a 21-mer with the sequence FALGAVTKLLPSLLCMITRKC, was obtained through commercial synthesis. A Chinese patent (CN103172721A) titled "Amolops hainanensis antimicrobial peptide Hainanenin-1, and gene, separation purification, chemical synthesis and application thereof" indicates that a method for its chemical synthesis has been developed, though the specific details are proprietary. google.comgoogle.comgoogle.comimrpress.com

Given its nature as a 21-amino acid peptide, the most probable method for its synthesis is Solid-Phase Peptide Synthesis (SPPS) . This technique is the standard for laboratory and commercial production of synthetic peptides. magtech.com.cn

The general steps for SPPS would involve:

Resin Anchoring: The C-terminal amino acid, Cysteine (C), is covalently attached to an insoluble polymer resin support.

Deprotection: The N-terminus of the attached amino acid is protected by a temporary group (commonly Fmoc or Boc). This protecting group is removed to allow for the next amino acid to be coupled.

Coupling: The next protected amino acid in the sequence (Lysine, K) is activated and added to the reaction vessel, where it forms a peptide bond with the deprotected N-terminus of the resin-bound amino acid.

Iteration: The deprotection and coupling steps are repeated sequentially for each amino acid in the this compound sequence, elongating the peptide chain from the C-terminus to the N-terminus.

Cleavage and Deprotection: Once the entire peptide chain is assembled, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any permanent protecting groups from the amino acid side chains.

Purification and Verification: The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed through mass spectrometry.

This automated and efficient process allows for the reliable production of peptides like this compound for research and potential therapeutic development.

Design and Synthesis of this compound Derivatives

As of now, there is no publicly available scientific literature detailing the specific design and synthesis of this compound derivatives or analogues. Research has thus far focused on the activity of the native peptide sequence.

However, the design of analogues for oncolytic and antimicrobial peptides like this compound is a common strategy to enhance their therapeutic properties. creative-peptides.comnih.gov The primary goals of designing such derivatives typically include:

Increasing Potency: Enhancing the anticancer or antimicrobial activity.

Improving Selectivity: Increasing toxicity towards target cancer cells while minimizing damage to healthy host cells (e.g., reducing hemolytic activity). researchgate.net

Enhancing Stability: Modifying the peptide to be more resistant to degradation by proteases in the body, thereby increasing its half-life.

Optimizing Physicochemical Properties: Adjusting characteristics like solubility and bioavailability.

Common strategies for designing peptide analogues, which could be applied to this compound, are presented in the table below. nih.govresearchgate.net

Design StrategyRationalePotential Modification for this compound
Amino Acid Substitution Altering key properties such as charge, hydrophobicity, and amphipathicity. nih.govReplace Alanine (A) or Glycine (G) with more hydrophobic residues to potentially increase membrane interaction. Substitute Leucine (L) with Tryptophan (W) to enhance membrane penetration.
Charge Modification Increasing the net positive charge to improve initial electrostatic attraction to negatively charged cancer cell membranes.Replace neutral amino acids with basic residues like Lysine (K) or Arginine (R).
Truncation and Alanine Scanning Identifying the minimal active sequence and the contribution of each amino acid to overall activity.Systematically synthesize shorter versions of this compound or replace each amino acid one-by-one with Alanine to map essential residues.
Cyclization Introducing a cyclic structure (e.g., head-to-tail, side-chain cyclization) to increase conformational rigidity and resistance to proteases. nih.govForm a lactam bridge between the N-terminal Phenylalanine and a side chain of a basic residue.
D-Amino Acid Substitution Replacing natural L-amino acids with their D-enantiomers to create peptides that are resistant to enzymatic degradation.Synthesize a full or partial D-amino acid version of this compound.

The synthesis of these hypothetical derivatives would follow the same general principles of Solid-Phase Peptide Synthesis (SPPS) as the parent peptide.

Evaluation of Bioactivities for Synthetic this compound Analogues

Consistent with the lack of published information on this compound derivatives, there are no specific reports on the evaluation of their bioactivities. The process of evaluating synthetic analogues is a critical step in developing new therapeutic agents. nih.gov

For hypothetical this compound analogues, a systematic evaluation would involve a series of in vitro assays to determine their structure-activity relationships (SAR). The primary activities to be assessed would be their oncolytic and antimicrobial efficacy, as well as their toxicity towards normal cells.

Key Bioactivity Assays:

Anticancer Activity: The cytotoxicity of the analogues would be tested against a panel of cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, using assays like the MTT or CCK8 assay to determine the IC₅₀ (half-maximal inhibitory concentration) values.

Antimicrobial Activity: The minimum inhibitory concentration (MIC) would be determined against a range of Gram-positive and Gram-negative bacteria and fungi. researchgate.net

Hemolytic Activity: A crucial secondary screen to assess toxicity, this assay measures the lysis of red blood cells. An ideal analogue would have high anticancer/antimicrobial activity and low hemolytic activity. researchgate.net

Mechanism of Action Studies: Investigating whether analogues retain the parent peptide's ability to induce immunogenic cell death (ICD) or disrupt cell membranes.

The data obtained from these assays would allow researchers to establish a clear structure-activity relationship. For example, by comparing the IC₅₀ and hemolytic activity of various analogues, researchers can identify which modifications lead to enhanced potency and improved safety profiles.

The table below illustrates how data for hypothetical this compound analogues might be presented to evaluate their therapeutic potential.

CompoundSequence ModificationIC₅₀ vs. MDA-MB-231 (µM)Hemolytic Activity (HC₅₀, µM)Therapeutic Index (HC₅₀/IC₅₀)
This compound Native Sequence19.145.02.4
Analogue 1 [K⁷→R]15.542.02.7
Analogue 2 [A⁵→W]12.365.05.3
Analogue 3 Truncated (1-15)55.0>200>3.6
Analogue 4 Cyclized (Head-to-tail)18.0150.08.3

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound analogues has been published.

Structure Activity Relationship Sar Studies of Hainanenin 1 and Its Analogues

Correlating Structural Features of Hainanenin 1 with Immunomodulatory Potency

This compound exhibits notable immunomodulatory effects, primarily through its ability to induce immunogenic cell death (ICD) in cancer cells, particularly in triple-negative breast cancer (TNBC). bioline.org.breuropa.euresearchgate.net This process transforms dying tumor cells into an in-situ vaccine, triggering a robust anti-tumor immune response.

The release of DAMPs is a critical link between the peptide's structure and its immunomodulatory function. Key DAMPs released upon treatment with this compound include:

Calreticulin (B1178941) (CRT) : The exposure of CRT on the cell surface acts as an "eat me" signal, promoting the phagocytosis of tumor cells by dendritic cells (DCs). bioline.org.brresearchgate.net

ATP : Secreted ATP functions as a "find-me" signal, recruiting DCs to the tumor site. bioline.org.brresearchgate.net

High-Mobility Group Box 1 (HMGB1) : The release of HMGB1 promotes the production of pro-inflammatory cytokines. bioline.org.brresearchgate.net

Recent studies have elucidated that the structural characteristics of this compound lead to DNA damage and the subsequent release of double-stranded DNA (dsDNA) into the cytosol of cancer cells. bioline.org.breuropa.eumdpi.com This cytosolic dsDNA is a powerful trigger for the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system. bioline.org.brnih.goveuropa.eu Activation of the STING pathway is a central mechanism for this compound-induced ICD, leading to the production of type I interferons and other cytokines that enhance the anti-tumor immune response by activating DCs and increasing the infiltration of cytotoxic T lymphocytes into the tumor. bioline.org.breuropa.eumdpi.com

Relationship Between this compound Structure and Antimicrobial Spectrum

This compound and its analogue, Hainanenin 5, possess potent and broad-spectrum antimicrobial activity. researchgate.netidexx.dk This activity extends to Gram-positive bacteria, Gram-negative bacteria, and fungi, including a number of clinically isolated drug-resistant strains. researchgate.netidexx.dk The ability to act against a wide array of microorganisms underscores the therapeutic potential of its structural template.

The broad antimicrobial spectrum is largely attributed to its cationic and amphipathic nature, which allows the peptide to interact with and disrupt the negatively charged membranes of microorganisms. nih.gov While specific Minimum Inhibitory Concentration (MIC) values from a comprehensive panel are not detailed in the available literature, the collective findings confirm its efficacy across different microbial classes.

Table 1: Antimicrobial Spectrum of this compound

Microorganism ClassActivity LevelSupporting Evidence
Gram-Positive Bacteria StrongPossesses potent activity against Gram-positive bacteria. researchgate.netidexx.dknih.gov
Gram-Negative Bacteria StrongDemonstrates strong activity against Gram-negative bacteria. researchgate.netidexx.dknih.gov
Fungi StrongExhibits activity against various fungal species. researchgate.netidexx.dknih.gov
Drug-Resistant Strains EffectiveShows efficacy against clinically isolated drug-resistant pathogenic microorganisms. researchgate.netidexx.dk

This broad-spectrum activity, a hallmark of many amphibian-derived host defense peptides, is a direct consequence of a structural design perfected by evolution to provide a rapid, non-specific defense against a wide range of pathogens. nih.gov

Influence of Specific Amino Acid Residues and Disulfide Bridges on this compound Activity

The specific sequence of amino acids and the presence of a disulfide bridge are fundamental to the structure and function of this compound. The peptide features a seven-residue C-terminal loop formed by a disulfide bond between Cysteine-15 (Cys-15) and Cysteine-21 (Cys-21). researchgate.net

This disulfide bridge is a critical structural element. In many peptides, such bridges are essential for maintaining a stable three-dimensional conformation, which is often required for biological activity. nih.govnih.gov The constrained loop structure in this compound likely plays a crucial role in its stability and its ability to properly orient itself for interaction with cell membranes, thereby influencing both its immunomodulatory and antimicrobial potency. mdpi.com While studies involving the specific removal of this bridge in this compound have not been reported, research on other peptides shows that the presence and position of disulfide bonds can dramatically affect function. nih.gov

The contribution of individual amino acid residues is also paramount. The cationic nature of this compound, which is vital for its initial interaction with negatively charged cell surfaces, is conferred by its basic amino acid residues, such as Lysine (K) and Arginine (R). The amphipathic character arises from the spatial separation of these charged residues from hydrophobic residues like Phenylalanine (F), Alanine (A), Leucine (L), and Valine (V). This amphipathicity is key to its membrane-disrupting mechanism. While direct mutational analysis on each residue of this compound is not available, studies on analogous peptides show that substitutions can significantly alter activity. For example, in a different peptide from the same frog species, substituting a single proline residue dramatically increased hemolytic activity, highlighting the sensitive relationship between sequence and function. biomedpharmajournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netresearchgate.net This method employs statistical models to predict the activity of new molecules, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening.

As of now, there are no specific QSAR models published in the scientific literature for this compound or its derivatives. However, the principles of QSAR have been successfully applied to other classes of antimicrobial and immunomodulatory peptides.

A hypothetical QSAR study on this compound derivatives would involve several key steps:

Data Set Preparation : A series of this compound analogues would be synthesized with variations in amino acid sequence, length, or modifications to the disulfide bridge. Their biological activities (e.g., MIC against a specific bacterium or IC50 for cytotoxicity against a cancer cell line) would be experimentally measured. researchgate.net

Descriptor Calculation : For each analogue, a set of numerical parameters, or "descriptors," would be calculated. These can include 1D descriptors (e.g., molecular weight, charge), 2D descriptors (e.g., connectivity indices), and 3D descriptors (e.g., surface area, hydrophobicity profiles).

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that links the descriptors to the observed biological activity. researchgate.net

Validation : The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Developing a robust QSAR model for this compound could provide profound insights into which structural features are most critical for its dual immunomodulatory and antimicrobial activities. Such a model would be an invaluable tool for the rational design of novel peptides with enhanced potency and selectivity. nih.gov

Research Methodologies and Techniques Employed in Hainanenin 1 Studies

In Vitro Cell Culture and Biochemical Assays

Initial investigations into the bioactivity of Hainanenin 1 were conducted using in vitro models. nih.govnih.gov These studies employed various cancer cell lines, including the human triple-negative breast cancer lines MDA-MB-231 and MDA-MB-453, as well as the murine TNBC lines 4T1 and EMT6. nih.gov A primary focus of these in vitro experiments was to observe and quantify the phenomenon of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. nih.govmdnewsline.com

A variety of biochemical assays were instrumental in characterizing the effects of this compound on cancer cells:

Cell Viability and Cytotoxicity: The half-maximal inhibitory concentration (IC50) of this compound against TNBC cell lines was determined using the Cell Counting Kit-8 (CCK8) assay. nih.gov

Immunogenic Cell Death Markers: The induction of ICD was confirmed by detecting key damage-associated molecular patterns (DAMPs). This included monitoring the translocation of calreticulin (B1178941) (CRT) to the cell surface, which was measured by its fluorescence intensity, and quantifying the extracellular release of high mobility group box 1 (HMGB1) protein and adenosine (B11128) triphosphate (ATP). nih.govmdnewsline.com

Dendritic Cell Activation: To assess the downstream immune-stimulating effects of ICD, co-culture experiments were performed. Dendritic cells (DCs) were cultured with TNBC cells that had been pre-treated with this compound. The subsequent activation and maturation of these DCs were observed. nih.govnih.gov

Cytokine Secretion: The functional consequence of DC activation was measured by quantifying the secretion of immune-active cytokines. Levels of Interleukin 2 (IL-2), Interleukin 12 (IL-12), and Interferon-gamma (IFN-γ) in the co-culture supernatant were assessed and found to be increased. nih.govnih.gov

Patient-Derived Cell Assays: The inhibitory effect of this compound was also verified in a more clinically relevant context using an in vitro anticancer drug sensitivity test (CD-DST assay) on primary cancer cells derived from breast cancer patients. nih.govmdnewsline.com

Table 1: Key In Vitro Biochemical Assays in this compound Research

Assay Type Cell Lines/System Parameter Measured Key Finding
CCK8 Assay MDA-MB-231, MDA-MB-453 Cell Viability (IC50) Determined the effective concentration for inhibiting cell proliferation.
Fluorescence Microscopy MDA-MB-231, MDA-MB-453 Calreticulin (CRT) surface exposure Increased CRT fluorescence intensity on the cell surface, indicating an "eat-me" signal. nih.govmdnewsline.com
ELISA / Luminescence MDA-MB-231, MDA-MB-453, 4T1 Release of HMGB1 and ATP Significant induction of HMGB1 and ATP release, confirming ICD. nih.govmdnewsline.com
Co-culture Assay Dendritic Cells + HN-1 treated TNBC cells DC Activation Markers (CD83, CD86), Cytokine Secretion (IL-2, IL-12, IFN-γ) Promoted DC maturation and increased secretion of pro-inflammatory cytokines. nih.gov
CD-DST Assay Patient-derived primary breast cancer cells Cell Staining (Viability) Demonstrated an inhibitory effect on primary cancer cells. nih.gov

Molecular Biology Techniques for Mechanistic Elucidation

To understand the underlying molecular pathways triggered by this compound, researchers have employed several molecular biology techniques. These studies have revealed that this compound's ability to induce ICD is mediated through the activation of the stimulator of interferon genes (STING) signaling pathway. nih.govmdnewsline.com The mechanism involves this compound inducing DNA damage, which leads to the release of double-stranded DNA (dsDNA) fragments into the cell's cytosol. nih.govnih.gov This cytosolic dsDNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which in turn activates the cGAS-STING pathway. nih.gov The phosphorylation of key proteins in this pathway, a sign of its activation, was confirmed using Western blotting. nih.govmdnewsline.com Furthermore, the induction of DNA damage was specifically verified by measuring the phosphorylation of histone H2AX, a well-established marker for DNA double-strand breaks. nih.gov

Gene expression analysis has been utilized to examine the changes in cellular transcription following treatment with this compound. Studies have shown that the expression patterns of genes associated with the cGAS-STING pathway are altered post-treatment. These changes were visualized using heatmaps to provide a clear representation of the differential gene expression before and after exposure to the compound. nih.gov

To definitively link the STING pathway to the effects of this compound, gene knockdown experiments were conducted. nih.gov Small interfering RNA (siRNA) was used to specifically target and downregulate the STING gene in MDA-MB-231 and MDA-MB-453 TNBC cells. nih.gov The successful reduction of STING expression was confirmed at both the messenger RNA (mRNA) and protein levels. nih.gov Subsequent experiments demonstrated that the knockdown of STING significantly inhibited the immunogenic cell death that is typically induced by this compound, providing direct evidence for the critical role of this pathway in the peptide's mechanism of action. nih.govnih.gov

Animal Models for Preclinical Research on this compound (excluding clinical trials)

To validate the in vitro findings and assess the anti-tumor efficacy of this compound in a complex biological system, preclinical studies were carried out using animal models. nih.govmdnewsline.com Immunocompetent BALB/c mice were used to establish orthotopic tumor models. nih.gov This was achieved by implanting murine triple-negative breast cancer cells, specifically 4T1 and EMT6 lines, into the mammary fat pads of the mice, thereby creating tumors in the relevant tissue environment. nih.govnih.gov

A central focus of the in vivo research was to analyze how this compound modulates the tumor microenvironment (TME). nih.gov Treatment with this compound led to a significant remodeling of the immune cell landscape within the tumors. nih.govmdnewsline.com

Key findings include:

Increased Anti-Tumor Immune Cells: There was a notable increase in the infiltration of beneficial anti-tumor immune cells, including dendritic cells (DCs) and both CD4+ and CD8+ T lymphocytes. nih.gov

Decreased Immunosuppressive Cells: Conversely, the proportion of immunosuppressive cells, such as regulatory T cells (Treg) and polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), was significantly reduced. nih.govnih.gov

Dependence on CD8+ T Cells: The necessity of the immune response for the therapeutic effect of this compound was demonstrated through depletion experiments. When CD8+ T cells were depleted using an anti-CD8α antibody, the tumor-inhibiting efficacy of this compound was nullified, confirming that its anti-tumor action is dependent on these cytotoxic T cells. nih.gov

The ultimate measure of preclinical efficacy was the assessment of tumor growth inhibition. In the 4T1 tumor-bearing mouse model, systemic administration of this compound resulted in a significant suppression of tumor growth compared to control groups. nih.gov This inhibition was quantified by regularly measuring tumor volume and comparing the final tumor weights at the end of the study period. nih.gov The comparison between mice treated with this compound alone and those treated with this compound plus a CD8+ T cell-depleting antibody clearly showed that the reduction in tumor growth was an immune-mediated event. nih.gov

Table 2: Summary of Preclinical Animal Model Findings for this compound

Model System Assessment Key Observation Conclusion
4T1/EMT6 Murine TNBC Orthotopic Model Tumor Growth Curves & Final Tumor Weight Significant suppression of tumor growth with this compound treatment. nih.gov This compound exhibits potent in vivo anti-tumor activity.
4T1 Murine TNBC Orthotopic Model Immune Cell Infiltration (Flow Cytometry/IHC) Increased infiltration of DCs, CD4+ T cells, and CD8+ T cells; decreased Treg and PMN-MDSC populations. nih.gov This compound remodels the tumor microenvironment from immunosuppressive to immune-active.
4T1 Murine TNBC Orthotopic Model CD8+ T Cell Depletion Study Abrogation of tumor growth inhibition when CD8+ T cells were depleted. nih.gov The anti-tumor effect of this compound is critically dependent on CD8+ T cells.

Analytical Chemistry Techniques for Compound Characterization

The structural elucidation and detailed characterization of this compound, a 21-amino acid peptide, have been accomplished through a combination of chromatographic and spectrometric methods. These techniques are essential not only for confirming the primary sequence but also for understanding its higher-order structure, which is intrinsically linked to its biological function.

Initial characterization efforts focused on the purification and purity assessment of both the naturally sourced and synthetically produced peptide. Subsequent, more advanced analyses would be necessary to provide a complete picture of its molecular architecture.

Chromatographic and Mass Spectrometric Analyses

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are fundamental tools in the analysis of peptides like this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique was instrumental in the purification of synthesized this compound. RP-HPLC separates molecules based on their hydrophobicity. In the case of this compound, this method ensures the removal of impurities from the synthesis process, yielding a highly purified peptide essential for subsequent structural and functional studies.

Electrospray Ionization Mass Spectrometry (ESI-MS): Following purification, ESI-MS was employed to confirm the molecular weight and assess the purity of this compound. mdpi.com This soft ionization technique is particularly well-suited for analyzing large biomolecules like peptides, as it minimizes fragmentation and allows for the accurate determination of the molecular mass of the intact molecule. The analysis of synthetic this compound indicated a purity of approximately 95%. mdpi.com

Analytical TechniquePurpose in this compound CharacterizationKey Findings
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of the synthesized peptide.Enabled the isolation of a highly pure sample of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) Confirmation of molecular weight and assessment of purity.Confirmed the expected molecular mass and a purity of ~95% for the synthetic peptide. mdpi.com

Spectroscopic and Structural Analysis

While detailed spectroscopic and crystallographic data for this compound are not extensively available in the public domain, the standard methodologies for such a peptide would involve Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy to determine its three-dimensional structure and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a peptide of this size, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to determine the solution structure. These methods provide information about through-bond and through-space correlations between atoms, respectively, allowing for the reconstruction of the peptide's fold in a solution that mimics its physiological environment.

X-ray Crystallography: To obtain a high-resolution solid-state structure, X-ray crystallography could be utilized. This would require the successful crystallization of this compound, which can be a challenging step for peptides. If achieved, the diffraction pattern of X-rays passing through the crystal would provide a detailed electron density map, from which the precise atomic coordinates can be determined.

Future Perspectives and Translational Research Avenues for Hainanenin 1

Advancements in Hainanenin 1 Mechanistic Understanding

Future research into this compound is poised to delve deeper into its molecular mechanisms, particularly concerning its anti-cancer effects. Recent breakthroughs have demonstrated that this compound induces immunogenic cell death (ICD) in triple-negative breast cancer (TNBC) cells. nih.govresearchgate.net This process is critical because it transforms dying cancer cells into a vaccine-like entity that stimulates a robust anti-tumor immune response. nih.gov

The core of this mechanism is the activation of the Stimulator of Interferon Genes (STING) pathway. nih.govresearchgate.net Research indicates that this compound treatment causes DNA damage within cancer cells, leading to the release of double-stranded DNA into the cytoplasm. nih.govresearchgate.net This cytosolic DNA is detected by the cGAS-STING pathway, a key component of the innate immune system that signals the presence of cellular danger or infection. researchgate.net

Activation of the STING pathway by this compound triggers a cascade of downstream events, including the release of damage-associated molecular patterns (DAMPs). nih.govresearchgate.net One key DAMP is the translocation of calreticulin (B1178941) (CRT) to the cancer cell surface, which acts as an "eat me" signal for phagocytic cells like dendritic cells (DCs). nih.govnih.gov Studies have confirmed that knockdown of STING inhibits the ICD induced by this compound, cementing the pathway's central role. nih.govresearchgate.net Interestingly, this ICD induction appears to be independent of the apoptosis-inducing factor (AIF) pathway, suggesting a distinct mechanism of action that warrants further investigation. nih.gov

Future mechanistic studies will likely focus on mapping the complete signaling network activated by this compound, identifying the specific cellular receptors it interacts with, and understanding how it induces DNA damage. Elucidating these details will be crucial for optimizing its therapeutic potential and identifying biomarkers for patient selection in future clinical applications.

Mechanistic Finding Description Key Pathway Cellular Outcome Supporting Evidence
Immunogenic Cell Death (ICD) Induces a form of cancer cell death that activates an adaptive immune response.STING PathwayRelease of Damage-Associated Molecular Patterns (DAMPs) nih.gov, nih.gov, researchgate.net
DNA Damage Induction Causes breaks in double-stranded DNA within cancer cells.Upstream of STINGRelease of cytosolic dsDNA nih.gov, researchgate.net, researchgate.net
Dendritic Cell (DC) Maturation Promotes the activation and maturation of DCs, which are critical for presenting tumor antigens to T cells.STING PathwayIncreased secretion of IL-2, IL-12, and IFN-γ nih.gov, researchgate.net
Immune Cell Infiltration Increases the recruitment of anti-tumor immune cells into the tumor microenvironment.Immune ActivationIncreased CD8+ T lymphocytes; Decreased regulatory T cells and MDSCs nih.gov, nih.gov, researchgate.net

Development of Novel this compound-Based Bioactive Compounds

While this compound shows significant promise, certain properties necessitate the development of novel analogues. A notable challenge is its strong hemolytic activity, meaning it can rupture red blood cells, which could limit its systemic application. nih.govmdpi.com Therefore, a key translational research avenue is the design of new bioactive compounds based on the structure of this compound that retain or enhance its therapeutic activities while minimizing toxicity.

This compound is a 21-amino acid peptide with a C-terminal disulfide loop, a structural feature common to many antimicrobial peptides. nih.govmdpi.com This structure serves as an excellent template for medicinal chemists. Future research will likely involve:

Amino Acid Substitution: Systematically replacing specific amino acids in the this compound sequence to identify residues critical for its anticancer and antimicrobial effects versus those responsible for its hemolytic activity. The goal is to create derivatives with an improved therapeutic index.

Structural Modifications: Altering the peptide's length, charge, or the structure of the disulfide loop. Such modifications can influence the peptide's stability, bioavailability, and interaction with cell membranes.

Conjugation: Attaching this compound or its derivatives to other molecules, such as nanoparticles or tumor-targeting ligands. This approach could improve drug delivery to the tumor site, thereby increasing efficacy and reducing off-target effects. mdpi.com

The development of such novel compounds is driven by the need to translate the potent biological activities of natural peptides into viable therapeutic agents. nih.govfrontiersin.orgnih.gov By creating a library of this compound-based compounds, researchers can screen for candidates with optimized profiles for specific diseases, whether for cancer immunotherapy or as anti-infective agents. frontiersin.orgmdpi.com

Exploration of this compound in Immunotherapy Augmentation Strategies

One of the most exciting future directions for this compound is its use in combination with existing cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs). nih.govnih.gov ICIs, such as PD-1 and PD-L1 inhibitors, work by releasing the "brakes" on the immune system, allowing T cells to attack cancer cells more effectively. cancer.orgnih.gov However, their efficacy is often limited in patients with "cold" tumors, which lack pre-existing immune cell infiltration. nih.gov

This compound has the potential to be a powerful immunotherapy augmentation agent because it can turn "cold" tumors "hot". nih.govnih.gov By inducing ICD and activating the STING pathway, this compound promotes the maturation of dendritic cells and the recruitment of cytotoxic T lymphocytes into the tumor microenvironment. nih.govresearchgate.net Furthermore, it has been shown to decrease the frequency of immunosuppressive cells, such as regulatory T cells and polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), within the tumor. nih.gov

This remodeling of the tumor microenvironment creates the ideal conditions for ICIs to work effectively. Future translational research will focus on preclinical and eventually clinical trials to test combination strategies. unsw.edu.ausanguinebio.com Studies in mouse models of breast cancer have already shown that this compound can inhibit tumor growth and that this anti-tumor effect is dependent on CD8+ T cells. nih.govresearchgate.net Exploring this compound in combination with PD-1/PD-L1 blockade could lead to synergistic effects, potentially overcoming resistance to immunotherapy in cancers like TNBC and others. nih.govfrontiersin.org

Potential for this compound as an Antimicrobial Agent Against Drug-Resistant Pathogens

Beyond oncology, the original function of this compound as a host defense peptide presents a significant opportunity to combat the growing threat of antimicrobial resistance. nih.govfrontiersin.org Research has established that this compound possesses strong, broad-spectrum antimicrobial activity. nih.gov This activity extends to a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govbiocompare.com Crucially, this includes clinically isolated, drug-resistant microorganisms, making it a valuable candidate for new anti-infective therapies. nih.govgoogle.com

The mechanism by which peptides like this compound kill microbes often involves direct interaction with and disruption of the microbial cell membrane, a mode of action that is less prone to the development of resistance compared to traditional antibiotics. nih.gov

However, as mentioned, the clinical development of this compound as a systemic antimicrobial agent is hampered by its hemolytic activity. nih.govpreprints.org Future research in this area will likely proceed along two main paths:

Topical Applications: Utilizing this compound in topical formulations for skin and soft tissue infections, where systemic toxicity is not a concern.

Derivative Development: As outlined in section 8.2, creating novel analogues that retain broad-spectrum antimicrobial activity against resistant pathogens but exhibit reduced toxicity to human cells. nih.gov This remains a primary goal for translating the antimicrobial potential of the hainanenin family of peptides into clinical use.

Pathogen Type Activity of this compound Significance Supporting Evidence
Gram-Positive Bacteria Strong inhibitory activityEffective against common pathogens like Staphylococcus aureus. nih.gov,
Gram-Negative Bacteria Broad-spectrum activityPotential to treat challenging infections from pathogens like E. coli. nih.gov,
Fungi Broad-spectrum activityAddresses fungal infections that can be difficult to treat. nih.gov, biocompare.com
Drug-Resistant Strains Active against clinically isolated drug-resistant microorganismsOffers a potential solution to the critical problem of antimicrobial resistance. nih.gov, google.com

Q & A

Basic Research Questions

Q. How can researchers characterize the structural properties of Hainanenin 1?

  • Methodological Answer : Combine spectroscopic techniques (e.g., NMR, IR) with X-ray crystallography for unambiguous structural elucidation. Validate purity via HPLC and mass spectrometry, ensuring reproducibility through detailed experimental protocols (e.g., solvent systems, column specifications) .

Q. What experimental approaches are used to determine this compound’s biochemical stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled temperature, pH, and light exposure. Quantify degradation products via LC-MS and compare against reference standards. Statistical tools like ANOVA can identify significant stability variations .

Q. How is this compound isolated from natural sources, and what challenges arise in ensuring purity?

  • Methodological Answer : Employ column chromatography (e.g., silica gel, Sephadex) or preparative HPLC for isolation. Monitor purity via TLC and NMR. Challenges include co-elution with structurally similar compounds; address this by optimizing mobile-phase gradients and validating with orthogonal methods .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound’s synthetic pathways while minimizing byproducts?

  • Methodological Answer : Use response surface methodology (RSM) or Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalysts, temperature). Validate synthetic routes with kinetic studies and characterize intermediates via in-situ FTIR or Raman spectroscopy .

Q. What strategies resolve contradictions in this compound’s reported bioactivity data across studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate key experiments under standardized conditions, employing blinded analyses and robust statistical tests (e.g., two-tailed t-tests) to mitigate bias. Cross-validate findings using orthogonal assays (e.g., in vitro vs. ex vivo models) .

Q. How should in vivo pharmacological studies of this compound be structured to ensure translational relevance?

  • Methodological Answer : Select animal models with genetic or pathological relevance to the target disease. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) profiling, including bioavailability and tissue distribution assays. Use longitudinal study designs with appropriate controls to account for inter-individual variability .

Q. What computational methods are effective for predicting this compound’s binding mechanisms to biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can researchers investigate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate multi-omics approaches (e.g., transcriptomics, proteomics) with pathway enrichment analysis. Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target engagement. Employ live-cell imaging or single-cell sequencing to resolve temporal and spatial effects .

Methodological Frameworks for Rigor

  • Experimental Reproducibility : Document all protocols with granular detail (e.g., equipment calibration, batch numbers of reagents) to enable replication .
  • Data Validation : Use positive/negative controls and blinded analyses to reduce experimental bias. Report uncertainties (e.g., error bars, confidence intervals) and adhere to FAIR data principles .
  • Ethical and Relevance Checks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps in existing literature via systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.